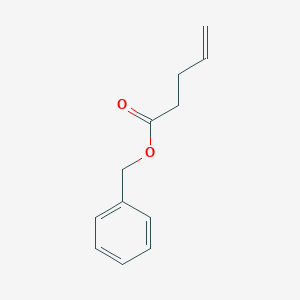

苯甲酸戊-4-烯酯

概述

描述

Benzyl Pent-4-enoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl Pent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl Pent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自由基化学和四氢硒吩的合成

烷基戊-4-烯基硒化物,包括戊-4-烯基硒代苯甲酸酯和苯基(戊-4-烯基硒代)甲酸酯,已用作烷基、酰基和氧酰基自由基的前体。这些前体通过与二乙基 2-苯基硒代丙二酸酯的光化学反应,参与串联均裂加成/取代序列,生成四氢硒吩和相应的苯基硒化物。这一应用表明了苯甲酸戊-4-烯酯衍生物在自由基化学和新型有机化合物合成中的重要性 (Lobachevsky, Schiesser, & Gupta, 2007)。

非天然 α-氨基酸衍生物的合成

使用苯甲酸戊-4-烯酯衍生物合成了非天然 α-氨基酯。例如,高度取代的 α-氨基酯通过硼酸和三烯与乙基亚氨基乙酸酯的 Pd(II) 催化的三组分偶联,以区域控制和非对映选择性的方式制备。这一过程突出了苯甲酸戊-4-烯酯衍生物在合成复杂分子中的用途,这些分子可能在制药和材料科学中很有用 (Hopkins & Malinakova, 2007)。

立体选择性合成和材料应用

苯甲酸戊-4-烯酯衍生物也已用于立体选择性合成乙基 (Z)-2-(2-取代噻唑-4-基)戊-2-烯酸酯。该合成涉及季碳立体控制的顺式构型形成,并有效阻止潜在的 E/Z 异构化,这对于保持某些化学结构的完整性至关重要。通过合成对商业上重要的药物的侧链材料,证明了这种方法的实用性 (Zhai 等人,2013)。

有机合成和催化

在有机合成中,苯甲酸戊-4-烯酯衍生物已参与各种催化过程。例如,它们参与了铜催化的亚氨基碘烷介导的烯烃氨基内酯化,提供了一种将 4-取代(Z)-戊-2-烯酸酯引入空间位阻吡咯和吲哚的方法 (Karila, Leman, & Dodd, 2011)。

作用机制

Target of Action

It is known that similar compounds interact with enzymes involved in metabolic processes .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as nucleophilic substitution

Biochemical Pathways

Benzyl Pent-4-enoate may affect the β-oxidation sequence, a crucial metabolic pathway. For instance, penta-2,4-dienoyl-CoA, a unique metabolite of pent-4-enoate, specifically inhibits an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase . This inhibition could explain the strong inhibition of fatty acid oxidation in intact mitochondria by pent-4-enoate .

Result of Action

Similar compounds have been shown to have significant effects on cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl Pent-4-enoate. For instance, the compound should be stored under inert atmosphere conditions at 2-8°C to maintain its stability . Furthermore, the compound’s action could be influenced by the solvent used, as its solubility varies in different solvents .

生化分析

Biochemical Properties

Benzyl Pent-4-enoate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit mitochondrial β-oxidation . This inhibition is due to the formation of pent-4-enoyl-CoA, a unique metabolite of pent-4-enoate . The compound also strongly inhibits the oxidation of palmitate .

Cellular Effects

Benzyl Pent-4-enoate influences cell function by affecting various cellular processes. For example, it has been observed to cause a rapid increase in O2 consumption and a decrease in glycolytic flux when added to the fluid used to perfuse a potassium-arrested heart .

Molecular Mechanism

The molecular mechanism of Benzyl Pent-4-enoate involves its interaction with biomolecules and changes in gene expression. The compound forms unusual acyl-CoA esters in vivo, which inhibit mitochondrial β-oxidation . The formation of pent-4-enoyl-CoA, a unique metabolite of pent-4-enoate, specifically inhibits an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase .

Dosage Effects in Animal Models

The effects of Benzyl Pent-4-enoate vary with different dosages in animal models. For instance, it has been found to cause hypoglycemia in fasted animals

Metabolic Pathways

Benzyl Pent-4-enoate is involved in several metabolic pathways. It is known to inhibit mitochondrial β-oxidation, a crucial metabolic pathway . The compound forms pent-4-enoyl-CoA, which specifically inhibits an enzyme of the β-oxidation sequence .

属性

IUPAC Name |

benzyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZWDEGVEUATPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434766 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113882-48-7 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

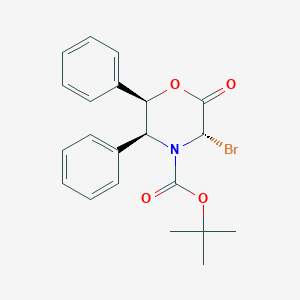

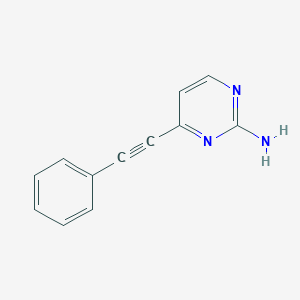

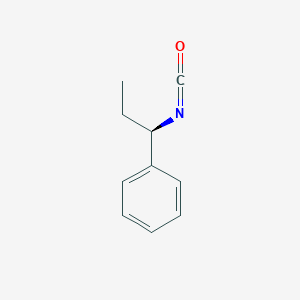

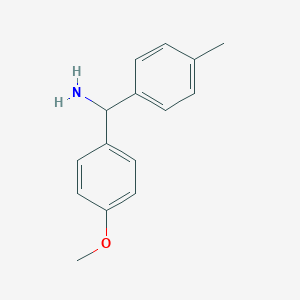

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)